![molecular formula C20H21FN6O2 B6450280 2-{4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperazin-1-yl}-6-cyclopropyl-5-fluoro-3,4-dihydropyrimidin-4-one CAS No. 2549027-98-5](/img/structure/B6450280.png)
2-{4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperazin-1-yl}-6-cyclopropyl-5-fluoro-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a benzodiazole group, a piperazine ring, and a dihydropyrimidinone group. These groups are common in many pharmaceutical compounds and could potentially give the compound a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The benzodiazole could be formed through a condensation reaction, the piperazine might be introduced through a substitution reaction, and the dihydropyrimidinone could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of the compound would be quite complex due to the presence of several heterocyclic rings. The benzodiazole and dihydropyrimidinone rings are aromatic and would contribute to the compound’s stability. The piperazine ring is a saturated ring and could potentially be involved in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzodiazole group could participate in electrophilic substitution reactions, the piperazine could undergo reactions at the nitrogen atoms, and the dihydropyrimidinone could undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. It is likely to be a solid at room temperature and could be soluble in polar solvents due to the presence of several polar functional groups .科学的研究の応用
- The compound exhibits antibacterial properties, making it relevant for combating bacterial infections. Researchers have explored its potential as a novel antibiotic agent, especially against drug-resistant strains .
- Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a global health concern. Studies have investigated this compound’s efficacy against M. tuberculosis, highlighting its potential as an antimycobacterial agent .
- Inflammation plays a pivotal role in various diseases. Researchers have examined the anti-inflammatory properties of this compound, aiming to develop therapeutic interventions for inflammatory conditions .
- The compound’s structure suggests potential antitumor effects. Investigations have explored its impact on cancer cell lines, paving the way for further research in oncology .
- Diabetes management remains a critical challenge. Some studies have investigated whether this compound could contribute to glycemic control or insulin sensitivity .
- Oxidative stress contributes to several diseases. Researchers have evaluated the compound’s antioxidant capacity, which could have implications for health and disease prevention .
Antibacterial Activity
Antimycobacterial Potential
Anti-Inflammatory Effects
Antitumor Activity
Antidiabetic Applications
Antioxidant Properties
作用機序
The mechanism of action of the compound would depend on its biological activity. Many benzodiazole derivatives have been found to have antimicrobial, antiviral, and anticancer activities. Piperazine derivatives are often used as antipsychotic drugs. Dihydropyrimidinones are known to have calcium channel blocking activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-4-cyclopropyl-5-fluoro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c21-17-18(13-5-6-13)23-20(24-19(17)29)26-9-7-25(8-10-26)16(28)11-27-12-22-14-3-1-2-4-15(14)27/h1-4,12-13H,5-11H2,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRIGXVLWDGROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-4-cyclopropyl-5-fluoro-1H-pyrimidin-6-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。